1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and methoxy groups attached to a dihydropyrazinone core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-difluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized to produce the desired dihydropyrazinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl ring, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperidin-4-one: This compound shares the difluorophenyl group but differs in the core structure, leading to different chemical and biological properties.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound also contains a difluorophenyl group but has a different heterocyclic core, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C11H8F2N2O2 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H8F2N2O2/c1-17-10-11(16)15(5-4-14-10)7-2-3-8(12)9(13)6-7/h2-6H,1H3 |
InChI Key |
GODXKTJONYTMBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN(C1=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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